![molecular formula C19H23NOS B296872 N-mesityl-2-[(2-methylbenzyl)sulfanyl]acetamide](/img/structure/B296872.png)
N-mesityl-2-[(2-methylbenzyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-mesityl-2-[(2-methylbenzyl)sulfanyl]acetamide, also known as MMB-SA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and materials science.
Wirkmechanismus
The mechanism of action of N-mesityl-2-[(2-methylbenzyl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, N-mesityl-2-[(2-methylbenzyl)sulfanyl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-mesityl-2-[(2-methylbenzyl)sulfanyl]acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-mesityl-2-[(2-methylbenzyl)sulfanyl]acetamide vary depending on the specific application and dosage. In general, N-mesityl-2-[(2-methylbenzyl)sulfanyl]acetamide has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, further studies are needed to fully understand the effects of N-mesityl-2-[(2-methylbenzyl)sulfanyl]acetamide on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-mesityl-2-[(2-methylbenzyl)sulfanyl]acetamide in lab experiments is its relative ease of synthesis and purification. It is also a relatively stable compound that can be stored for long periods of time. However, one limitation is that N-mesityl-2-[(2-methylbenzyl)sulfanyl]acetamide can be expensive to produce in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-mesityl-2-[(2-methylbenzyl)sulfanyl]acetamide. One area of interest is the development of new materials based on N-mesityl-2-[(2-methylbenzyl)sulfanyl]acetamide. Another area of interest is the development of new drugs based on N-mesityl-2-[(2-methylbenzyl)sulfanyl]acetamide for the treatment of neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-mesityl-2-[(2-methylbenzyl)sulfanyl]acetamide.
Synthesemethoden
The synthesis of N-mesityl-2-[(2-methylbenzyl)sulfanyl]acetamide involves the reaction of N-mesityl-2-bromoacetamide with 2-methylbenzenethiol in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is typically carried out under reflux conditions. The resulting product is a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-mesityl-2-[(2-methylbenzyl)sulfanyl]acetamide has been studied for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, N-mesityl-2-[(2-methylbenzyl)sulfanyl]acetamide has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, N-mesityl-2-[(2-methylbenzyl)sulfanyl]acetamide has been used as a building block for the synthesis of new materials such as metal-organic frameworks. In catalysis, N-mesityl-2-[(2-methylbenzyl)sulfanyl]acetamide has been used as a ligand for the synthesis of new catalysts for various chemical reactions.
Eigenschaften
Molekularformel |
C19H23NOS |
---|---|
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
2-[(2-methylphenyl)methylsulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C19H23NOS/c1-13-9-15(3)19(16(4)10-13)20-18(21)12-22-11-17-8-6-5-7-14(17)2/h5-10H,11-12H2,1-4H3,(H,20,21) |
InChI-Schlüssel |
GQNXWRQZSPQUCA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=C(C=C(C=C2C)C)C |
Kanonische SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=C(C=C(C=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.